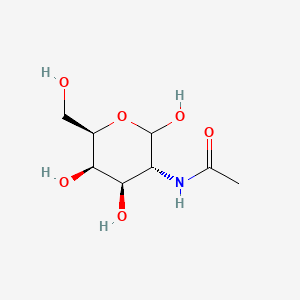

N-Acetyl-D-Galactosamine

Description

Historical Context and Discovery in Glycobiology

The journey to understanding N-Acetyl-D-Galactosamine is intrinsically linked to the emergence of glycobiology as a distinct scientific discipline. While the chemical synthesis and study of carbohydrates have a longer history, the appreciation for the biological roles of sugar chains, or glycans, began to flourish in the latter half of the 20th century. The term "glycobiology" itself was coined in the late 1980s to encapsulate the fusion of carbohydrate chemistry and biochemistry with modern cell and molecular biology.

A pivotal moment in this field was the discovery and characterization of protein glycosylation, the process by which glycans are attached to proteins. This revealed two major types of glycosylation: N-linked glycosylation, where glycans are attached to the nitrogen atom of asparagine residues, and O-linked glycosylation, where glycans are attached to the oxygen atom of serine or threonine residues.

It was within the study of O-linked glycosylation that the significance of GalNAc first came to light. Researchers discovered that GalNAc is typically the inaugural monosaccharide that connects to serine or threonine residues in many forms of protein O-glycosylation. wikipedia.orgmpbio.com This initial attachment of GalNAc is a critical committing step for the formation of mucin-type O-glycans, which are abundant on cell surfaces and secreted proteins. Early research focused on elucidating the enzymes responsible for this process, the UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), and understanding the rules that govern which specific serine and threonine residues are selected for glycosylation. researchgate.net These foundational studies laid the groundwork for decades of research into the complex world of glycans and the specific roles of molecules like GalNAc.

Current Landscape of GalNAc Research

The 21st century has witnessed an explosion in GalNAc-related research, largely driven by technological advancements and a deeper understanding of its therapeutic potential. A major frontier in current research is the use of GalNAc as a targeting ligand for the delivery of therapeutics, particularly to the liver.

Targeted Drug Delivery:

A groundbreaking application of GalNAc is in the development of RNA interference (RNAi) and antisense oligonucleotide (ASO) therapies. wikipedia.orgnih.govoup.com Scientists have leveraged the fact that hepatocytes (liver cells) express a high number of asialoglycoprotein receptors (ASGPRs) that specifically recognize and bind to GalNAc. nih.govncats.io By conjugating GalNAc molecules to small interfering RNAs (siRNAs) or ASOs, researchers can create drug conjugates that are efficiently taken up by liver cells. nih.govtandfonline.comresearchgate.net This targeted delivery system significantly enhances the potency of these genetic medicines, allowing for lower doses and a more favorable safety profile. oup.comahajournals.orgahajournals.org This technology has already led to the clinical approval of several drugs for liver-related diseases and is a burgeoning area of pharmaceutical development. ahajournals.orgfrontiersin.org

Cancer Research:

The role of GalNAc in cancer biology continues to be an intense area of investigation. Altered glycosylation is a hallmark of cancer, and the appearance of truncated O-glycans, such as the Tn antigen (GalNAcα1-O-Ser/Thr), is associated with many types of cancer and often correlates with metastasis and poor prognosis. acs.orgfrontiersin.org Current research is focused on understanding how these changes in glycosylation contribute to tumor progression and immune evasion. acs.orgfrontiersin.org Furthermore, the Tn antigen is being explored as a potential biomarker for cancer detection and as a target for novel immunotherapies. acs.org

Synthetic and Analytical Chemistry:

Advances in chemical synthesis allow for the creation of complex GalNAc-containing molecules for research purposes. acs.orgresearchgate.netbeilstein-journals.org These synthetic glycans are invaluable tools for studying carbohydrate-protein interactions, developing diagnostic assays, and probing the intricate details of glycosylation pathways. chemimpex.comfrontiersin.org High-resolution analytical techniques, such as mass spectrometry and rotational spectroscopy, are being employed to characterize the structure and conformation of GalNAc and its derivatives with unprecedented detail, providing insights into its biological function. acs.orgashpublications.org

Significance of GalNAc in Biological Systems

This compound is a ubiquitous and vital component of a wide array of biological structures and processes. Its significance stems from its role as a fundamental building block and a specific recognition motif.

Protein Glycosylation:

As previously mentioned, GalNAc is the initiating sugar in mucin-type O-glycosylation, a post-translational modification that is critical for the function of a vast number of proteins. mpbio.comnih.gov These O-glycans can influence protein folding, stability, and trafficking. They also play a crucial role in protecting proteins from degradation and modulating their interactions with other molecules. nih.gov While its role in O-glycosylation is most prominent, GalNAc can also be found as a component of N-linked glycans and glycolipids. ncats.iobiosynth.com

Cellular Communication and Recognition:

GalNAc residues on the surface of cells are essential for intercellular communication and recognition. wikipedia.orgchemimpex.comecmdb.ca For instance, in humans, GalNAc is the terminal carbohydrate that defines the blood group A antigen. wikipedia.orghmdb.ca The specific arrangement of GalNAc in glycans creates a "sugar code" that is read by glycan-binding proteins called lectins. This interaction mediates a wide range of biological events, including cell adhesion, immune responses, and pathogen recognition. frontiersin.orgmdpi.com

Nervous System Function:

GalNAc is particularly concentrated in sensory nerve structures in both humans and animals. wikipedia.org Studies have shown that cell surface molecules containing GalNAc are associated with specific types of neurons in the cerebral cortex, suggesting a role in neuronal connectivity and function. nih.gov Abnormal glycosylation with GalNAc has been observed in certain neurological disorders, indicating its importance in maintaining nervous system health. hmdb.canih.gov

Immune System Modulation:

The immune system heavily relies on glycan recognition for its function. O-GalNAc modifications are critical for the proper function of the immune system and can influence immune cell signaling and interactions. hmdb.ca For example, the C-type macrophage galactose lectin (MGL) recognizes terminal GalNAc residues, an interaction that can modulate immune responses. mdpi.com Dysregulation of GalNAc-containing glycans is implicated in various immune-related diseases. acs.orgscientificarchives.com

Data Tables

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C8H15NO6 | wikipedia.org |

| Molar Mass | 221.21 g/mol | wikipedia.org |

| IUPAC Name | 2-(Acetylamino)-2-deoxy-D-galactose | wikipedia.org |

| Common Abbreviation | GalNAc | wikipedia.org |

| Biological Role | Description | Reference |

|---|---|---|

| O-Glycosylation Initiation | Acts as the initial monosaccharide attached to serine or threonine residues in mucin-type O-glycosylation. | wikipedia.orgmpbio.com |

| Blood Group Antigen | Forms the terminal carbohydrate of the blood group A antigen. | wikipedia.orghmdb.ca |

| Cellular Communication | Essential for intercellular communication and recognition processes. | wikipedia.orgecmdb.ca |

| Therapeutic Targeting | Used as a ligand to target drugs to hepatocytes via the asialoglycoprotein receptor. | nih.govahajournals.org |

| Cancer Biomarker | The Tn antigen (a simple GalNAc structure) is a well-known tumor-associated antigen. | acs.orgfrontiersin.org |

| Nervous System Component | Concentrated in sensory nerve structures and associated with specific neuronal cell types. | wikipedia.orgnih.gov |

| Immune Modulation | Involved in immune cell recognition and signaling. | hmdb.camdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-42-1, 31022-50-1 | |

| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolism of N Acetyl D Galactosamine

UDP-N-Acetyl-D-Galactosamine (UDP-GalNAc) Biosynthesis Pathways

The activated form of GalNAc, Uridine diphosphate N-acetyl-D-galactosamine (UDP-GalNAc), serves as the donor substrate for glycosyltransferases in the synthesis of glycoproteins and glycolipids. nih.gov The primary route for its de novo synthesis involves the epimerization of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).

The key enzymatic step in the formation of UDP-GalNAc is the reversible conversion of UDP-GlcNAc, a reaction catalyzed by the enzyme UDP-GlcNAc 4-epimerase, also known as UDP-galactose 4-epimerase (GALE). nih.govresearchgate.net This enzyme facilitates the inversion of the stereochemistry at the fourth carbon position of the hexosamine sugar. nih.gov The activity of this epimerase is crucial for providing the necessary UDP-GalNAc for the synthesis of a wide range of glycoconjugates. In humans, GALE can act on both UDP-glucose/UDP-galactose and UDP-GlcNAc/UDP-GalNAc pairs. researchgate.net

The enzymatic conversion of UDP-GlcNAc to UDP-GalNAc is a critical step in the biosynthesis of many glycans. This reaction is catalyzed by UDP-GlcNAc 4-epimerase. nih.gov The enzyme utilizes NAD+ as a cofactor to transiently oxidize the C4 hydroxyl group of the glucose moiety to a ketone. This allows for the rotation of the bond between C3 and C4, followed by the reduction of the ketone from the opposite face, resulting in the galacto-configuration. researchgate.net This epimerization reaction is reversible, allowing the cell to maintain a dynamic equilibrium between the two nucleotide sugars based on metabolic needs. researchgate.net

UDP-N-acetylglucosamine 4,6-dehydratase is an enzyme involved in the modification of UDP-GlcNAc, leading to the formation of UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose. plos.orgresearchgate.net This enzyme catalyzes a dehydration reaction and is crucial for the biosynthesis of certain bacterial polysaccharides and the sugar pseudaminic acid, a component of flagellin in some pathogenic bacteria like Campylobacter jejuni and Helicobacter pylori. researchgate.net The reaction involves the oxidation of the C4 hydroxyl group and subsequent elimination of water from C5 and C6. researchgate.net

GalNAc Catabolism and Utilization Pathways

In addition to its role in biosynthesis, this compound can also be utilized as a nutrient source by certain organisms, particularly bacteria.

Several species of Proteobacteria have evolved specific pathways to catabolize this compound (GalNAc) and D-galactosamine (GalN) as sources of carbon and nitrogen. mdpi.com The catabolic pathway generally involves a series of enzymatic steps, although variations exist among different bacterial lineages. mdpi.com

A common pathway involves the following key steps:

Transport : GalNAc is transported into the bacterial cell.

Phosphorylation : The imported GalNAc is phosphorylated to GalNAc-6-phosphate.

Deacetylation : GalNAc-6-phosphate is deacetylated to produce glucosamine-6-phosphate.

Deamination and Isomerization : Glucosamine-6-phosphate is then deaminated and isomerized to yield fructose-6-phosphate, which can then enter central carbon metabolism, such as glycolysis. mdpi.com

Genomic reconstructions have revealed that the genes encoding the enzymes for these pathways are often organized in operons and are regulated by specific transcriptional regulators. mdpi.com

Data Tables

Table 1: Key Enzymes in UDP-GalNAc Biosynthesis

| Enzyme | Substrate | Product | Function |

| UDP-GlcNAc 4-epimerase (GALE) | UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) | UDP-N-acetyl-D-galactosamine (UDP-GalNAc) | Reversible epimerization at the C4 position. |

| UDP-GlcNAc 4,6-dehydratase | UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) | UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose | Dehydration for the synthesis of specialized sugars. |

Table 2: Steps in Bacterial GalNAc Catabolism in Proteobacteria

| Step | Substrate | Product | Key Enzyme Class |

| Transport | Extracellular GalNAc | Intracellular GalNAc | Permease/Transporter |

| Phosphorylation | GalNAc | GalNAc-6-phosphate | Kinase |

| Deacetylation | GalNAc-6-phosphate | Glucosamine-6-phosphate | Deacetylase |

| Deamination/Isomerization | Glucosamine-6-phosphate | Fructose-6-phosphate | Deaminase/Isomerase |

Enzymes Involved in Bacterial Catabolism (e.g., GalNAc kinase AgaK, GalNAc-6-phosphate deacetylase AgaAII, GalN-6-phosphate deaminase AgaS)

The bacterial catabolism of this compound (GalNAc) is a stepwise process orchestrated by a series of specific enzymes. While variations exist among different bacterial species, a conserved pathway involves phosphorylation, deacetylation, and deamination. Key enzymes in this pathway, particularly highlighted in Proteobacteria like Shewanella and Escherichia coli, include GalNAc kinase (AgaK), a novel variant of GalNAc-6-phosphate deacetylase (AgaAII), and GalN-6-phosphate deaminase (AgaS). researchgate.netnih.gov

GalNAc kinase (AgaK): In some bacteria, such as Shewanella, the catabolic pathway is initiated by the phosphorylation of GalNAc after it has been transported into the cell. This reaction is catalyzed by GalNAc kinase (AgaK), which converts GalNAc to this compound-6-phosphate (GalNAc-6-P). nih.gov This kinase-based phosphorylation contrasts with the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) found in other bacteria like E. coli, where transport and phosphorylation are coupled. nih.govnih.gov The activity of AgaK has been validated through in vitro enzymatic assays using the purified enzyme. nih.gov

GalNAc-6-phosphate deacetylase (AgaAII): Following phosphorylation, the acetyl group is removed from GalNAc-6-P. This deacetylation is a crucial step that merges the catabolic pathways of GalNAc and D-galactosamine (GalN). In Shewanella, this reaction is performed by a novel variant of the enzyme, GalNAc-6-phosphate deacetylase AgaAII. researchgate.netnih.gov This enzyme catalyzes the conversion of GalNAc-6-P into galactosamine-6-phosphate (GalN-6-P) and acetate. nih.govwikipedia.org The functionality of AgaAII has been confirmed through in vitro reconstitution of the pathway. nih.gov The conventional deacetylase in E. coli is known as AgaA. nih.gov

GalN-6-phosphate deaminase (AgaS): The final step in this three-enzyme sequence is the deamination and isomerization of GalN-6-P. This reaction is catalyzed by GalN-6-phosphate deaminase, encoded by the agaS gene. nih.gov AgaS converts GalN-6-P into tagatose-6-phosphate and ammonia. nih.govuniprot.org This effectively channels the carbon skeleton of the amino sugar into the central metabolism, specifically glycolysis. nih.gov Genetic and in vitro studies have confirmed that AgaS is the primary enzyme responsible for this function in the GalNAc/GalN utilization pathway in both Shewanella and E. coli. researchgate.netnih.gov In E. coli, it was shown that AgaS, and not the previously proposed AgaI, functions as the main GalN-6-P deaminase. nih.govnih.gov

| Enzyme Name | Gene | Function | Substrate | Product | Example Organism |

|---|---|---|---|---|---|

| GalNAc kinase | agaK | Phosphorylation | This compound (GalNAc) | This compound-6-phosphate (GalNAc-6-P) | Shewanella sp. ANA-3 nih.gov |

| GalNAc-6-phosphate deacetylase | agaAII (novel variant) | Deacetylation | This compound-6-phosphate (GalNAc-6-P) | Galactosamine-6-phosphate (GalN-6-P) | Shewanella sp. ANA-3 nih.gov |

| GalN-6-phosphate deaminase | agaS | Deamination/Isomerization | Galactosamine-6-phosphate (GalN-6-P) | Tagatose-6-phosphate | Escherichia coli, Shewanella sp. nih.govnih.gov |

Regulation of GalNAc Catabolism in Bacterial Pathogenesis

The utilization of this compound by bacteria is a tightly regulated process, ensuring that the necessary enzymes are synthesized only when the substrate is available. This control is crucial for pathogenic bacteria, as the ability to metabolize host-derived amino sugars can be important for colonization and virulence. plos.org The primary mechanism of regulation in many Proteobacteria involves a transcriptional repressor. researchgate.netnih.gov

In bacteria such as Escherichia coli and Streptococcus pneumoniae, the genes involved in GalNAc catabolism (aga genes) are organized into operons. frontiersin.orgresearchgate.net The expression of these operons is often controlled by a repressor protein known as AgaR, which belongs to the DeoR family of transcriptional factors. nih.govfrontiersin.org In the absence of the inducer molecule, the AgaR repressor binds to specific DNA sequences, known as operator sites, located in the promoter regions of the aga genes. nih.gov This binding physically blocks the transcription of the catabolic genes, effectively shutting down the pathway.

The induction of the pathway occurs when GalNAc or a metabolite derived from it, such as GalNAc-6-P, is present inside the cell. nih.gov This inducer molecule binds to the AgaR repressor, causing a conformational change in the protein. This change reduces AgaR's affinity for its DNA binding site, leading to its dissociation from the operator. frontiersin.org Once the repressor is removed, RNA polymerase can access the promoter and initiate the transcription of the aga genes, leading to the synthesis of the enzymes required for GalNAc catabolism. This negative regulatory mechanism allows the bacterium to efficiently respond to the availability of GalNAc as a carbon and nitrogen source in the host environment. plos.orgfrontiersin.org The proper regulation of these metabolism genes is significant for the host colonization by pathogens like E. coli. plos.org

Lysosomal Transport of GalNAc Metabolites

In eukaryotic cells, the breakdown of glycoproteins and glycosaminoglycans occurs within lysosomes, producing monosaccharides including this compound. For these metabolites to be reused by the cell, they must be transported out of the lysosome and into the cytoplasm. This egress is facilitated by a specific lysosomal membrane transport system.

Studies using purified rat liver lysosomes have demonstrated the existence of a highly specific carrier-mediated transport system for N-acetylated hexosamines. nih.govresearchgate.net This transporter recognizes and moves both N-Acetyl-D-Glucosamine (GlcNAc) and this compound (GalNAc) across the lysosomal membrane. nih.gov The uptake of these two sugars is competitive, indicating they share the same transporter. nih.govresearchgate.net

The transport system is quite specific, as its activity is largely unaffected by the presence of other sugars like D-glucose, D-mannose, or D-glucosamine. nih.gov Kinetic analysis of this transport system in rat liver lysosomes revealed a Michaelis constant (Km) of 4.4 mM for both GalNAc and GlcNAc, indicating a similar affinity of the transporter for both substrates. nih.govresearchgate.net The transport is not dependent on ATP, NaCl, or KCl and is independent of amino acid transport systems. nih.gov However, the uptake of GalNAc can be significantly inhibited by cytochalasin B. nih.gov This specific transport mechanism is crucial for the cellular salvage of monosaccharides derived from lysosomal degradation.

| Parameter | Value/Observation | Source |

|---|---|---|

| Transported Substrates | This compound, N-Acetyl-D-Glucosamine | nih.govresearchgate.net |

| Mechanism | Carrier-mediated, competitive | nih.gov |

| Kinetic Constant (Km) | 4.4 mM | nih.govresearchgate.net |

| Inhibitor | Cytochalasin B (65% inhibition at 50 µM) | nih.gov |

| Energy/Ion Dependence | Independent of ATP, NaCl, KCl | nih.gov |

Biological Functions and Roles of N Acetyl D Galactosamine

GalNAc in Glycoprotein and Glycolipid Biosynthesis

N-Acetyl-D-galactosamine is an essential building block in the creation of both N- and O-linked glycoproteins and glycolipids. biosynth.com In the context of glycoproteins, GalNAc is the initial monosaccharide that attaches to serine or threonine residues, a critical step in certain forms of protein O-glycosylation. wikipedia.org This process is integral to the structure and function of many proteins. Furthermore, GalNAc is a component of gangliosides, a type of glycolipid. biosynth.com

Initiation of Mucin-Type O-Glycosylation

The most prevalent form of O-glycosylation is the mucin-type, which begins with the transfer of an N-acetylgalactosamine (GalNAc) residue to the hydroxyl group of either a serine (Ser) or threonine (Thr) amino acid on a protein. nih.gov This initial structure, GalNAcα1-O-Ser/Thr, is also known as the Tn antigen. nih.govnih.gov This foundational step is crucial as it dictates the specific sites of O-glycosylation on the protein, which in turn influences the subsequent addition of other sugar molecules. nih.gov

The initiation of mucin-type O-glycosylation is catalyzed by a family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases, commonly referred to as ppGalNAc-Ts or GALNTs. nih.govmdpi.com These enzymes facilitate the transfer of GalNAc from a donor molecule, UDP-GalNAc, to the serine or threonine residues of a polypeptide chain. scispace.comnih.gov In humans, this enzyme family is extensive, comprising 20 different isoforms, highlighting the complexity and importance of this initial glycosylation step. mdpi.comnih.gov The concerted action of these various ppGalNAc-T isoforms allows for the dense decoration of proteins with O-glycans, which is characteristic of mucins and essential for their functions. nih.gov

The ppGalNAc-T enzymes are classified as type II membrane proteins, typically residing in the Golgi apparatus, with a catalytic domain and a ricin-like lectin domain. oup.comnih.gov The complexity of the ppGalNAc-T family is reflected in their diverse expression patterns and unique substrate specificities, which are crucial for creating the dense arrays of glycans necessary for mucin function. nih.gov

The various isoforms of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) exhibit distinct but sometimes overlapping specificities for their acceptor substrates, which are the serine (Ser) and threonine (Thr) residues on proteins. researchgate.net This specificity is a key factor in determining which sites on a protein will be glycosylated. nih.gov Studies have shown that while some ppGalNAc-Ts prefer threonine acceptors over serine acceptors, the degree of this preference varies among the different isoenzymes. nih.govnih.gov

The selection of glycosylation sites is influenced by several factors, including the amino acid sequence surrounding the potential acceptor site (weak and overlapping peptide sequence motifs) and the presence of prior O-GalNAc glycosylation at nearby or distant sites. nih.govnih.gov This prior glycosylation can have both short-range and long-range effects on the activity of the ppGalNAc-Ts. nih.gov The unique combination of these recognition modes gives each ppGalNAc-T isoenzyme its own specific activity profile. nih.gov Research has identified peptides that are specifically recognized by certain isoforms, such as GalNAc-T2 or GalNAc-T3, or preferentially by others like GalNAc-T1. researchgate.net

Furthermore, the presence of a pre-existing GalNAc-O-Ser/Thr residue on a glycopeptide substrate significantly modulates the glycosylation process. This can result in various outcomes, from inhibiting further glycosylation to being a requirement for it. nih.gov Some ppGalNAc-T isoforms are classified as "glycopeptide-preferring" due to their enhanced activity towards substrates that are already glycosylated. nih.govnih.gov This preference is often mediated by the enzyme's C-terminal lectin domain, which can recognize existing glycans. nih.govnih.gov The interplay between the catalytic domain and the lectin domain allows for precise control over the pattern of O-glycosylation, with some isoforms showing a preference for adding sugars in a specific direction (N- or C-terminal) relative to a prior glycosylation site. nih.gov

Table 1: Factors Influencing ppGalNAc-T Specificity

| Factor | Description | Impact on Glycosylation |

|---|---|---|

| Amino Acid Sequence | The sequence of amino acids surrounding the potential serine or threonine acceptor site. | Influences the binding and activity of specific ppGalNAc-T isoforms. nih.gov |

| Overall Charge | The net electrical charge of the peptide substrate. | Affects the interaction between the substrate and the enzyme. nih.gov |

| Prior Glycosylation | The presence of existing GalNAc residues on the substrate. | Can enhance or inhibit the activity of ppGalNAc-Ts, with some isoforms preferring glycopeptide substrates. nih.govnih.gov |

| Lectin Domain | A carbohydrate-binding domain present in most ppGalNAc-T isoforms. | Recognizes existing glycans and helps direct the glycosylation of subsequent sites. nih.govnih.gov |

| Acceptor Amino Acid | Whether the acceptor is a serine or a threonine residue. | Different isoforms exhibit varying preferences for serine versus threonine. nih.govnih.gov |

Formation of O-Glycan Core Structures

Following the initial attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue, a variety of O-glycan core structures can be formed through the addition of other monosaccharides. nih.govcreative-proteomics.com There are eight recognized O-GalNAc glycan core structures. nih.govresearchgate.net

The most common of these is the Core 1 structure, also known as the T-antigen, which is formed by the addition of a galactose (Gal) molecule to the GalNAc residue in a β1-3 linkage. nih.govcreative-proteomics.com This reaction is catalyzed by the enzyme Core 1 β1-3 galactosyltransferase (C1GalT1). nih.govcreative-proteomics.com The Core 1 structure serves as a foundation for the synthesis of more complex O-glycans. creative-proteomics.com

Other core structures are initiated by the addition of different sugars to the initial GalNAc. For example, the Core 2 structure is formed when an N-acetylglucosamine (GlcNAc) is added to the GalNAc of the Core 1 structure. creative-proteomics.com The formation of the Core 3 structure involves the addition of a GlcNAc residue directly to the initial GalNAc-Ser/Thr. nih.gov These core structures can be further elongated and modified with other sugars like fucose and sialic acid, leading to a vast diversity of O-glycan structures. nih.govcreative-proteomics.com

Table 2: Common O-Glycan Core Structures

| Core Structure | Linkage to GalNAc | Enzyme |

|---|---|---|

| Core 1 (T-antigen) | Galβ1-3GalNAc | Core 1 β1-3 galactosyltransferase (C1GalT1) nih.govcreative-proteomics.com |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAc | Core 2 β1-6 N-acetylglucosaminyltransferase (C2GnT) creative-proteomics.com |

| Core 3 | GlcNAcβ1-3GalNAc | Core 3 β1-3 N-acetylglucosaminyltransferase nih.gov |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAc | |

| Core 5 | GalNAcα1-3GalNAc | |

| Core 6 | GlcNAcβ1-6GalNAc | |

| Core 7 | GalNAcα1-6GalNAc | |

| Core 8 | Galα1-3GalNAc |

GalNAc as a Component of Glycosaminoglycans (GAGs)

This compound (GalNAc) is a crucial constituent of certain types of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. taylorandfrancis.comnih.gov Specifically, GalNAc is found in chondroitin (B13769445) sulfate (B86663) and dermatan sulfate. biosynth.comsigmaaldrich.com

Chondroitin sulfate is composed of repeating disaccharide units of glucuronic acid and this compound. taylorandfrancis.comnih.gov These chains are typically sulfated at different positions on the GalNAc residue. nih.gov Dermatan sulfate is structurally similar to chondroitin sulfate, but some of the glucuronic acid residues are replaced by iduronic acid. sigmaaldrich.com

GAGs, often attached to a core protein to form proteoglycans, are major components of the extracellular matrix and play significant roles in various biological processes, including cell signaling, cell adhesion, and tissue hydration. taylorandfrancis.comnih.gov The biosynthesis of these GAGs begins in the cytoplasm with the creation of UDP-activated sugars, including UDP-N-acetylgalactosamine, which are then transported to the Golgi apparatus for polymerization. nih.gov

GalNAc in Cellular Communication and Signaling

This compound is a key molecule in cellular communication, primarily through its role in the glycosylation of proteins and lipids. wikipedia.orgnih.gov These sugar modifications are critical for cell-cell recognition, signaling, and adhesion. One of the most significant roles of GalNAc in cellular communication is its function as a targeting ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver hepatocytes. biosearchtech.comnih.gov This specific interaction allows for the targeted delivery of therapeutics to the liver. biosearchtech.comnih.gov

The binding of GalNAc-conjugated molecules to ASGPR facilitates their uptake into hepatocytes through clathrin-mediated endocytosis. oup.com Once inside the cell, the ligand-receptor complex dissociates in the acidic environment of the endosome, allowing the therapeutic agent to be released while the receptor is recycled back to the cell surface. biosearchtech.comoup.com The efficiency of this uptake is dependent on the number and spatial arrangement of GalNAc residues, with trivalent GalNAc ligands showing a significantly higher affinity for the ASGPR compared to divalent or monovalent ligands. nih.govpublichealthtoxicology.com This high-affinity binding and rapid internalization make the GalNAc-ASGPR system a powerful tool for liver-specific drug delivery. nih.govnih.gov

| Receptor | Ligand | Cell Type | Function |

| Asialoglycoprotein Receptor (ASGPR) | This compound (GalNAc) | Hepatocytes (Liver Cells) | Targeted drug delivery, clearance of glycoproteins biosearchtech.comnih.govoup.com |

GalNAc as a Component of Blood Group Antigens (e.g., Blood Group A Antigen)

This compound is a critical determinant of the ABO blood group system. Specifically, it serves as the terminal carbohydrate that defines the blood group A antigen. wikipedia.org The presence of a specific enzyme, α-1,3-N-acetylgalactosaminyltransferase, in individuals with blood group A leads to the addition of GalNAc to a precursor molecule known as the H antigen. This modification creates the A antigen, which is expressed on the surface of red blood cells and other tissues. Individuals with blood group B have a different enzyme that adds a galactose residue instead, while those with blood group O lack a functional enzyme to modify the H antigen.

GalNAc in Immune Response Modulation

This compound plays a multifaceted role in modulating the immune system. nih.govnih.gov Its influence is exerted through interactions with various immune components and its presence on the surface of cells and pathogens.

Lectins are carbohydrate-binding proteins that can recognize specific sugar moieties, including GalNAc. These interactions can trigger various immunological responses.

Soya Bean Agglutinin (SBA): SBA is a lectin with a known binding affinity for this compound. nih.govresearchgate.nettaylorfrancis.com This interaction has been shown to have effects on cellular permeability and the expression of tight junction proteins. medchemexpress.com

Asialoglycoprotein Receptor (ASGPR): As mentioned previously, ASGPR is a C-type lectin expressed on hepatocytes that exhibits a high affinity for GalNAc. oup.comresearchgate.net This receptor is involved in the clearance of glycoproteins from circulation and has been leveraged for targeted therapies. biosearchtech.comnih.gov The binding affinity of ASGPR for GalNAc is higher than for galactose. nih.gov

| Lectin | Specificity | Biological Relevance |

| Soya Bean Agglutinin (SBA) | This compound nih.govresearchgate.net | Affects intestinal barrier function medchemexpress.com |

| Asialoglycoprotein Receptor (ASGPR) | This compound, Galactose oup.comresearchgate.net | Clearance of glycoproteins, targeted drug delivery biosearchtech.comnih.gov |

This compound can directly and indirectly influence the activity of various immune cells. Research has shown that GalNAc can inhibit the secondary IgG antibody response without affecting primary and secondary IgM responses or the generation of cytotoxic T cells. nih.gov This suggests a specific role in regulating humoral immunity. nih.gov Furthermore, certain GalNAc-specific lectins have demonstrated potent immunomodulatory effects. For instance, a lectin isolated from Carica papaya was found to induce the production of IL-2, a key cytokine in the proliferation and activation of T cells, in Jurkat T cells. nih.govresearchgate.net

GalNAc in Tissue Integrity and Extracellular Matrix Components

This compound is a fundamental building block of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM). mdpi.comwikipedia.orgsigmaaldrich.com The ECM provides structural support to tissues and plays a crucial role in cell adhesion, migration, and proliferation. unipd.itnih.gov

GalNAc is a key component of chondroitin sulfate and dermatan sulfate, two important types of GAGs. mdpi.comnih.govsigmaaldrich.com Chondroitin sulfate, which consists of repeating disaccharide units of GalNAc and glucuronic acid, is abundant in cartilage and contributes to its compressive strength. nih.govfrontiersin.org Dermatan sulfate, where some of the glucuronic acid is replaced by iduronic acid, is found in the skin, blood vessels, and heart valves, contributing to tissue elasticity and repair. nih.govfrontiersin.org The proper synthesis and organization of these GalNAc-containing GAGs are essential for maintaining the integrity and function of various tissues throughout the body. unipd.itnih.gov

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit | Location in the Body | Primary Function |

| Chondroitin Sulfate | N-Acetylgalactosamine and Glucuronic Acid nih.govfrontiersin.org | Cartilage, bone, skin, tendons | Provides resistance to compression frontiersin.org |

| Dermatan Sulfate | N-Acetylgalactosamine and Iduronic Acid/Glucuronic Acid nih.govfrontiersin.org | Skin, blood vessels, heart valves | Wound healing, tissue repair nih.govfrontiersin.org |

N Acetyl D Galactosamine in Disease Mechanisms and Pathophysiology

GalNAc and Cancer Progression

The aberrant glycosylation of proteins is a hallmark of cancer. nih.gov This dysregulation often manifests as the incomplete synthesis of mucin-type O-glycans, leading to the accumulation of truncated carbohydrate structures that are not typically found in healthy adult tissues. nih.govoup.com These altered glycans can influence crucial cellular processes such as cell adhesion, signaling, and immune recognition, thereby contributing to cancer progression and metastasis. oup.comembopress.org

The Tn antigen, chemically defined as GalNAcα1-O-Ser/Thr, is the initial structure in mucin-type O-glycosylation. oup.com In normal, healthy cells, this antigen is usually masked by the addition of other sugar residues to form more complex O-glycans. nih.govoup.com However, in a vast majority of human carcinomas, this elongation process is incomplete, leading to the exposure and accumulation of the Tn antigen. oup.com

The expression of the Tn antigen is a well-established tumor-associated marker, found in over 80-90% of carcinomas, including those of the breast, colon, lung, bladder, cervix, ovary, stomach, and prostate. oup.comoup.comscispace.com Its appearance is considered an early event in tumorigenesis. scispace.com Numerous studies have demonstrated a strong correlation between the expression of the Tn antigen and poor prognosis, increased metastatic potential, and decreased patient survival. oup.comoup.comscispace.com The Tn antigen can be detected through specific antibodies and lectins, making it a valuable tool for cancer diagnosis and prognosis. nih.gov For instance, it has been identified as a pre-cancerous biomarker in rat models of mammary carcinogenesis. nih.gov

| Cancer Type | Prevalence of Tn Antigen Expression | Association with Prognosis |

| Breast Carcinoma | High, up to 90% | Poor prognosis, increased metastasis |

| Colorectal Carcinoma | High | Poor prognosis, metastatic potential |

| Lung Carcinoma | High | Poor prognosis |

| Gastric Carcinoma | High | Poor prognosis |

| Cervical Cancer | High | Poor prognosis |

This table summarizes the prevalence and prognostic significance of the Tn antigen in various cancers.

Mucin-type O-glycosylation is a common form of protein modification that plays a critical role in various biological processes. nih.gov The process is initiated by the transfer of GalNAc from UDP-GalNAc to the hydroxyl group of serine or threonine residues on a polypeptide chain. oup.com This initial step forms the Tn antigen. oup.com In healthy cells, this structure is further elongated by the addition of other monosaccharides to create complex O-glycan chains. nih.gov

In cancer cells, the machinery responsible for this glycosylation process is often dysregulated. oup.com This leads to the incomplete biosynthesis of O-glycans and the accumulation of truncated structures, such as the Tn and sialyl-Tn (STn) antigens. nih.gov These aberrant glycans are a hallmark of many cancers and can significantly alter the properties of the proteins they are attached to, including mucins. nih.govaacrjournals.org Altered mucin structures can, in turn, affect cell-cell interactions, signaling pathways, and the cellular microenvironment, all of which can contribute to the aggressive behavior of tumor cells. nih.govembopress.org

The initiation of mucin-type O-glycosylation is catalyzed by a family of enzymes known as UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GALNTs). oup.com In humans, this family consists of 20 distinct isoenzymes. oup.com These enzymes exhibit unique but sometimes overlapping substrate specificities and are expressed in a tissue-specific manner. embopress.org

Given their central role in initiating O-glycosylation, it is not surprising that the dysregulation of GALNTs is frequently observed in cancer. nih.gov Alterations in the expression levels or activity of specific GALNTs can lead to the aberrant glycosylation patterns seen in tumor cells, including the exposure of the Tn antigen. oup.com These changes can influence a wide range of cellular behaviors, including proliferation, migration, and invasion, thereby playing a direct role in carcinogenesis and metastasis. oup.comspandidos-publications.com

Polypeptide N-acetylgalactosaminyltransferase 6 (ppGalNAc-T6), also known as GALNT6, is one of the GALNT isoenzymes that has been found to be significantly upregulated in a number of different cancers. scispace.comnih.gov Elevated expression of ppGalNAc-T6 has been implicated in the malignant transformation and metastasis of cancer cells. nih.goveurekaselect.com

Research has shown that ppGalNAc-T6 is overexpressed in breast cancer, where it contributes to mammary carcinogenesis. jcancer.org It is also upregulated in gastric carcinomas, where its expression is associated with venous invasion. scispace.com In colon adenocarcinomas, GalNAc-T6 is abundant in cancer cells but absent in healthy colon tissue, suggesting it may drive the conversion of normal tissue to a cancerous state. drugtargetreview.com The upregulation of this enzyme can lead to increased glycosylation of proteins at sites that would not normally be modified, potentially altering their function and contributing to an oncogenic phenotype. scispace.com

| Cancer Type | Expression of ppGalNAc-T6 | Associated Pathological Feature |

| Breast Cancer | Upregulated | Mammary carcinogenesis |

| Gastric Carcinoma | Upregulated in 79% of cases | Venous invasion |

| Colon Adenocarcinoma | Abundant (absent in healthy tissue) | Drives cancerous growth pattern |

| Serous Ovarian Carcinoma | Overexpressed | Higher risk of disease progression |

This table illustrates the upregulation of ppGalNAc-T6 and its association with pathological features in different cancers. scispace.comdrugtargetreview.comnih.gov

Mutations and altered expression of N-acetylgalactosaminyltransferase 1 (GALNT1) have been implicated in the progression of several cancers. Aberrant glycosylation resulting from changes in GALNT1 function has been observed in melanoma, ovarian cancer, and bladder cancer. nih.gov In bladder cancer cells, for instance, the expression of GALNT1 mRNA was found to be significantly higher than in normal cells, suggesting it could serve as a novel biomarker. nih.gov

In hepatocellular carcinoma (HCC), GALNT1 is frequently upregulated, and its higher expression is associated with poor patient survival. oncotarget.com Studies have shown that GALNT1 enhances HCC cell migration and invasion by modifying the O-glycosylation of the epidermal growth factor receptor (EGFR), which in turn affects its signaling pathway. oncotarget.comresearchgate.net Similarly, in gastric cancer, GALNT1 overexpression promotes malignancy by abnormally glycosylating the cell surface receptor CD44, leading to the activation of the Wnt/β-catenin signaling pathway. nih.gov

The mechanisms by which GALNT6 promotes breast cancer are multifaceted. It has been shown to enhance the malignant growth of breast cancer cells by activating the β-catenin/MUC1-C signaling pathway. nih.gov Knockdown of GALNT6 in breast cancer cell lines has been shown to inhibit cell proliferation, migration, and invasion, while also increasing apoptosis. nih.gov Furthermore, GALNT6-mediated O-glycosylation can stabilize other proteins, such as MUC1 and fibronectin, and can increase the nuclear translocation of the estrogen receptor alpha (ERα), all of which contribute to tumorigenesis and metastasis. nih.gov Analysis of The Cancer Genome Atlas (TCGA) data has revealed that high expression levels of GALNT6 are significantly associated with a poor prognosis in breast cancer. spandidos-publications.com

Role of N-Acetylgalactosaminyltransferases (GALNTs) in Carcinogenesis

GALNT7 and Laryngeal Squamous Carcinoma/Cervical Cancer

Polypeptide N-acetylgalactosaminyltransferase 7 (GALNT7) is an enzyme that plays a crucial role in the initial steps of mucin-type O-glycosylation, a process that is frequently altered in cancer. nih.gov Research has identified GALNT7 as a significant factor in the pathogenesis of both laryngeal squamous cell carcinoma (LSCC) and cervical cancer. nih.govnih.gov

In laryngeal squamous cell carcinoma, overexpression of GALNT7 is associated with carcinogenesis and metastasis. nih.gov Studies have shown that microRNAs, such as miR-34a and miR-34c, act as tumor suppressors by reducing the expression of GALNT7, suggesting that GALNT7 is a potential therapeutic target for LSCC. nih.govnih.gov Another microRNA, miR-154, has been found to be downregulated in LSCC tissues, and its overexpression inhibits tumor growth and migration by targeting GALNT7. nih.gov This indicates that the miR-154/GALNT7 axis could serve as a novel prognostic marker and therapeutic avenue for LSCC. nih.gov

Similarly, in cervical cancer, GALNT7 has been identified as an oncogene. frontiersin.org Its expression is targeted by tumor-suppressive microRNAs, including miR-214 and miR-125a-5p, which inhibit cell proliferation and invasion. frontiersin.orgresearchgate.net The dysregulation of GALNT7 and its controlling microRNAs plays a significant role in the progression of cervical cancer, making it a point of interest for developing new treatment strategies. nih.govnih.gov

| Cancer Type | Role of GALNT7 | Associated MicroRNAs | Potential Clinical Application |

| Laryngeal Squamous Cell Carcinoma (LSCC) | Promotes carcinogenesis and metastasis nih.gov | miR-34a, miR-34c, miR-154 nih.govnih.govnih.gov | Therapeutic target, Prognostic marker nih.gov |

| Cervical Cancer | Oncogenic; promotes proliferation and invasion frontiersin.orgresearchgate.net | miR-214, miR-125a-5p frontiersin.orgresearchgate.net | Therapeutic target nih.gov |

GalNAc in Cancer Metastasis

The process of O-glycosylation, initiated by the transfer of N-acetylgalactosamine (GalNAc) to proteins by polypeptide N-acetylgalactosaminyltransferases (GALNTs), is critically involved in cancer metastasis. eurekaselect.comnih.gov Aberrant O-glycosylation, a hallmark of many cancers, can lead to the formation of truncated carbohydrate structures on the cell surface, which affects cell-cell adhesion, cell-matrix interactions, and immune recognition—all crucial steps in the metastatic cascade. nih.govscispace.com

Several GALNTs, including GALNT7, have been implicated in the malignant transformation and metastatic potential of cancer cells. nih.goveurekaselect.com For example, the upregulation of specific GALNTs can alter the glycosylation of mucins, such as MUC1, which is a biomarker for breast cancer. eurekaselect.comscispace.com These changes in glycosylation can disrupt the normal function of proteins involved in cell adhesion, like E-cadherin, and affect signaling pathways that regulate cell migration and invasion. scispace.com The altered glycans can also interact with lectins in the tumor microenvironment to promote metastasis. nih.gov The role of GALNTs in metastasis makes them potential targets for chemotherapy aimed at preventing the spread of cancer. nih.gov

GalNAc in Genetic Disorders

Deficiencies in N-Acetyl-beta-D-galactosaminidase Activity (e.g., Morquio Syndrome)

Morquio syndrome, also known as Mucopolysaccharidosis type IV (MPS IV), is a genetic lysosomal storage disorder caused by deficiencies in enzymes responsible for the degradation of glycosaminoglycans (GAGs). ufhealth.org There are two types, A and B, which are clinically similar but biochemically distinct. ufhealth.org

Morquio syndrome type A is caused by a deficiency of the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS). nih.govthemedicalbiochemistrypage.org This enzyme is essential for the breakdown of the GAGs keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate. nih.gov A deficiency in GALNS leads to the accumulation of these GAGs in lysosomes, particularly in cartilage and its extracellular matrix, causing systemic skeletal dysplasia. nih.govresearchgate.net Clinical features include short stature, odontoid hypoplasia, kyphoscoliosis, and joint laxity. nih.gov The diagnosis is confirmed by demonstrating deficient GALNS enzyme activity. ggc.org

Morquio syndrome type B results from a deficiency of the enzyme beta-galactosidase, due to mutations in the GLB1 gene. ufhealth.orgthemedicalbiochemistrypage.org This leads to the accumulation of keratan sulfate. ufhealth.org

| Disorder | Deficient Enzyme | Accumulated Substrate(s) | Key Clinical Features |

| Morquio Syndrome Type A (MPS IVA) | N-acetylgalactosamine-6-sulfate sulfatase (GALNS) nih.govthemedicalbiochemistrypage.org | Keratan sulfate, Chondroitin-6-sulfate nih.gov | Systemic skeletal dysplasia, short stature, joint laxity nih.gov |

| Morquio Syndrome Type B (MPS IVB) | Beta-galactosidase ufhealth.orgthemedicalbiochemistrypage.org | Keratan sulfate ufhealth.org | Skeletal dysplasia, short stature themedicalbiochemistrypage.org |

Disturbances in Glycosaminoglycan Biosynthesis Enzymes

The biosynthesis of glycosaminoglycans (GAGs) is a complex process involving a series of enzymes, including glycosyltransferases and sulfotransferases. reactome.org N-acetyl-D-galactosamine (GalNAc) is a key building block in the synthesis of certain GAGs, specifically chondroitin (B13769445) sulfate and dermatan sulfate. nih.govbiosynth.com The repeating disaccharide unit of chondroitin sulfate is [GlcA–GalNAc]n. nih.gov

The synthesis of GAGs begins in the cytoplasm with the creation of UDP-activated sugars, including UDP-N-acetylgalactosamine. nih.gov These activated sugars are then transported to the Golgi apparatus, where chondroitin synthases and other related enzymes construct the GAG chains. nih.govnih.gov Genetic defects in any of the enzymes involved in this biosynthetic pathway can lead to a group of disorders known as congenital disorders of glycosylation. reactome.orgnih.gov These disorders can result in a wide range of clinical manifestations depending on the specific enzyme affected and the resulting GAG deficiency. nih.gov

GalNAc in Inflammatory Conditions

This compound (GalNAc) has demonstrated anti-inflammatory properties. nih.gov Research has shown that GalNAc can inhibit inflammatory responses induced by agents like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). nih.gov Specifically, GalNAc has been found to decrease the expression of the pro-inflammatory cytokine IL-6 in TNF-α-stimulated cells and reduce the production of reactive oxygen species (ROS) in LPS-stimulated cells. nih.gov

The anti-inflammatory effects of GalNAc may be mediated through its interaction with galectins, a family of β-galactoside-binding proteins. nih.gov GalNAc has been shown to promote the expression of galectin-1 and galectin-3, which have known anti-inflammatory and anti-oxidative stress functions. nih.gov Furthermore, alterations in GalNAc attachment to immunoglobulins, such as IgA, have been suggested as a potential biomarker for inflammatory conditions like Crohn's disease. biosynth.com

GalNAc in Periodontal Disease

This compound (GalNAc) plays a significant role in the complex interplay between host and bacteria in the context of periodontal disease. Its involvement is primarily linked to the modulation of bacterial adhesion and the host's inflammatory response to periodontal pathogens.

One of the key mechanisms involves the adherence of pathogenic bacteria to host tissues, a critical step in the initiation and progression of periodontitis. Porphyromonas gingivalis, a major pathogen in adult periodontitis, utilizes fimbriae to adhere to host cells. nih.gov This adhesion process can trigger a strong inflammatory response, including the expression of tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov Research has demonstrated that this compound can inhibit this fimbria-induced TNF-α gene expression. nih.gov This suggests that GalNAc can interfere with the initial attachment of P. gingivalis to host cells, thereby dampening the subsequent inflammatory cascade that contributes to tissue destruction in periodontitis.

Furthermore, GalNAc is implicated in the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents and host immune responses. Eikenella corrodens, another bacterium associated with periodontitis, possesses a lectin on its cell surface that is involved in biofilm formation. The activity of this lectin, and consequently the biofilm formation by E. corrodens, can be repressed by the addition of this compound. This indicates a potential therapeutic avenue for disrupting the microbial communities that drive periodontal disease.

GalNAc in Cardiovascular Diseases

The role of this compound in cardiovascular diseases (CVDs) is intrinsically linked to the process of O-glycosylation, a post-translational modification where GalNAc is attached to serine or threonine residues of proteins. This process is catalyzed by a family of enzymes called UDP-GalNAc polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). aginganddisease.orgresearchgate.netnih.gov Aberrant activity of these enzymes and the resulting changes in protein glycosylation have been observed in various cardiovascular pathologies, including heart failure, coronary artery disease, and vascular calcification. aginganddisease.orgresearchgate.netnih.gov

In the context of heart failure and cardiac hypertrophy, elevated levels of GalNAc-T1 and GalNAc-T2 have been noted. researchgate.net These enzymes mediate the glycosylation of pro-B-type natriuretic peptide (proBNP). researchgate.net This modification inhibits the processing of proBNP into its active form, BNP-32, which is crucial for regulating blood pressure and fluid balance. researchgate.net The resulting increase in the secretion of unprocessed proBNP by cardiac myocytes is a hallmark of these conditions. researchgate.net

Vascular calcification, a process that contributes to the hardening of arteries, is also influenced by GalNAc-T activity. GalNAc-T3, for instance, has been shown to modify the O-GalNAc glycosylation of tumor necrosis factor receptor 1 (TNFR1). researchgate.netsemanticscholar.org This modification inhibits the downstream NF-κB signaling pathway, which in turn regulates oxidative stress and apoptosis of vascular smooth muscle cells, ultimately helping to ameliorate vascular calcification. researchgate.netsemanticscholar.org

The following table summarizes the key GalNAc-Ts and their roles in different cardiovascular diseases:

| Enzyme | Associated Cardiovascular Disease(s) | Mechanism of Action |

| GalNAc-T1 | Heart Failure, Cardiac Hypertrophy | Mediates glycosylation of proBNP, inhibiting its processing to active BNP-32. researchgate.net |

| GalNAc-T2 | Heart Failure, Cardiac Hypertrophy | Works cooperatively with GalNAc-T1 to glycosylate proBNP, inhibiting its processing. researchgate.net |

| GalNAc-T3 | Vascular Calcification, Coronary Artery Disease | Modifies O-GalNAc glycosylation of TNFR1, suppressing the NF-κB signaling pathway and protecting against vascular calcification. researchgate.netsemanticscholar.org Reduced expression is associated with CAD. semanticscholar.org |

Beyond its role in disease pathology, GalNAc has emerged as a crucial targeting ligand for the delivery of therapeutic oligonucleotides to the liver. ahajournals.org By conjugating small interfering RNAs (siRNAs) to GalNAc, these drugs can be efficiently taken up by hepatocytes through the asialoglycoprotein receptor (ASGPR). ahajournals.org This targeted approach has shown significant promise in lowering cholesterol levels by targeting proteins like PCSK9 and is being explored for other cardiovascular targets. ahajournals.org

GalNAc in Neurological Disorders (e.g., Alzheimer's Disease, Sialic Acid Metabolism)

This compound is increasingly recognized for its involvement in the pathophysiology of neurological disorders, particularly Alzheimer's disease. One of the key areas of investigation is its role within the perineuronal nets (PNs), which are specialized extracellular matrix structures that surround certain neurons. In Alzheimer's disease, there is a marked loss of GalNAc within these PNs. This reduction is significant and is thought to impair the function of inhibitory interneurons, potentially leading to increased activity of other neurons they synapse onto.

Alterations in the glycosylation of proteins central to Alzheimer's pathology, such as the amyloid precursor protein (APP), are also a focus of research. The enzymes that transfer GalNAc to proteins, the ppGalNAc-Ts, are involved in the O-glycosylation of APP. researchgate.net Modifications in APP glycosylation can influence its processing and the production of amyloid-β (Aβ) peptides, which are the primary component of the characteristic plaques found in the brains of Alzheimer's patients. researchgate.net For example, increased mRNA expression of GALNT6 has been observed in the brains of individuals with Alzheimer's disease and is linked to the production of amyloid-beta. researchgate.net

Advanced Methodologies and Analytical Techniques for N Acetyl D Galactosamine Research

Enzymatic Assays for N-Acetyl-beta-D-galactosaminidase Activity

Enzymatic assays are fundamental for studying the activity of glycosidases that process GalNAc-containing structures. β-N-Acetylgalactosaminidase (EC 3.2.1.53) is an enzyme that catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues from various glycoconjugates. wikipedia.org The activity of this enzyme, and others in the broader β-N-acetylhexosaminidase family, is commonly measured using artificial substrates that produce a detectable signal upon cleavage. nih.gov

A prevalent method involves the use of synthetic substrates like p-nitrophenyl-N-acetyl-β-D-galactosaminide (pNP-GalNAc). nih.gov The enzymatic reaction is typically performed under optimized conditions of pH and temperature. nih.gov For instance, many of these enzymes exhibit optimal activity in a pH range of 5.0 to 7.0 and at temperatures between 25–45 °C. nih.gov The reaction is initiated by adding the enzyme to a solution containing the substrate and is stopped after a specific incubation period, often by adding a high pH buffer such as sodium borate. nih.gov The cleavage of the substrate by the enzyme releases p-nitrophenol, a chromophore that can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 400 nm. nih.gov

While artificial substrates are convenient for high-throughput screening, it is also recommended to use natural substrates to confirm biological relevance, as some enzymes may show different specificities. nih.gov Furthermore, specialized assays have been developed to assess activity on modified GalNAc residues. For example, to test for sulfatase deficiency, researchers can use substrates like GalNAc4S-β-4MU and GalNAc6S-β-4MU to determine if an enzyme can cleave sulfated GalNAc residues. nih.gov

Table 1: Example Parameters for a β-N-Acetylgalactosaminidase Assay

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Enzyme | β-N-Acetylgalactosaminidase | Recombinant or purified enzyme solution |

| Substrate | Artificial chromogenic or fluorogenic substrate | 1–2 mM p-nitrophenyl-N-acetyl-β-D-galactosaminide |

| Incubation Temperature | Optimal temperature for enzyme activity | 37°C nih.gov |

| Reaction Buffer | Maintains optimal pH for the enzyme | Suitable buffer at pH 5.0–7.0 nih.gov |

| Stop Solution | Halts the enzymatic reaction | 0.2 M Sodium Borate Buffer (pH 10.0) nih.gov |

| Detection Method | Quantification of the reaction product | Spectrophotometry (Absorbance at 400 nm) nih.gov |

Chromatographic and Spectrometric Methods

Chromatography, coupled with various forms of spectrometry, provides powerful tools for the separation, identification, and quantification of GalNAc from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing monosaccharides, including GalNAc. nih.gov Since native sugars lack a strong chromophore, direct UV detection is challenging. chromatographytoday.com To overcome this, a pre-column derivatization step is often employed, where a UV-active label is attached to the monosaccharide. acs.org One such method uses 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) as a derivatization reagent, which allows for sensitive detection of GalNAc and other N-acetylated hexosamines via HPLC with UV detection. acs.org

The separation is typically achieved on specialized HPLC columns, such as those designed for saccharide analysis. shodex.com The identity of the separated peaks corresponding to the derivatized GalNAc can be unequivocally confirmed by coupling the HPLC system to a mass spectrometer (MS). nih.govnih.gov The mass spectrometer provides molecular weight and fragmentation data, offering a high degree of certainty for peak identification. nih.gov This combined HPLC-UV-MS approach enables both sensitive quantification and reliable identification of GalNAc in various samples, from breast milk to other biological fluids. acs.org

Gas chromatography (GC) offers high separation efficiency for the analysis of volatile compounds. acs.org Since carbohydrates like GalNAc are not inherently volatile, a derivatization step is required prior to analysis. masonaco.orgmdpi.com A common and effective method is a two-step process involving alkoximation followed by trimethylsilylation (TMS), which converts the polar functional groups into more volatile TMS derivatives. acs.orgnih.gov This process replaces active hydrogens with a trimethylsilyl (B98337) group, making the molecule suitable for GC analysis. mdpi.com

The derivatized sample is then injected into the GC system, where different N-acetylhexosamine isomers (e.g., GalNAc, GlcNAc, and ManNAc) can be separated. acs.org For quantification, the GC is coupled to a mass spectrometer. Tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which significantly reduces background noise and matrix effects. masonaco.orgmdpi.comyoutube.com This is particularly useful for accurately quantifying low-abundance isomers in complex biological samples. acs.orgnih.gov

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) is another powerful technique. chromatographyonline.com TOF mass analyzers are known for their high acquisition speed and mass accuracy, allowing for the rapid collection of full-scan mass spectra. chromatographyonline.com This capability is advantageous not only for quantifying target analytes but also for identifying non-target or unknown compounds within the same sample run. chromatographyonline.com Both GC-MS/MS and GC-TOFMS can achieve limits of detection in the lower femtomol range for N-acetylhexosamines. nih.gov

Table 2: Comparison of GC-MS Techniques for GalNAc Quantification

| Technique | Principle | Key Advantage for GalNAc Analysis |

|---|---|---|

| GC-MS/MS | Monitors specific fragmentation transitions (MRM) of a precursor ion. mdpi.com | High selectivity and sensitivity; excellent for targeted quantification in complex matrices by minimizing interferences. youtube.com |

| GC-TOFMS | Measures the flight time of ions to determine their mass-to-charge ratio with high speed. chromatographyonline.com | High mass accuracy and rapid full-spectra acquisition; useful for both targeted quantification and untargeted screening of metabolites. chromatographyonline.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct analysis of carbohydrates without the need for derivatization. chromatographytoday.com The technique operates at a high pH, which causes the hydroxyl groups of carbohydrates to become partially ionized, allowing them to be separated on strong anion-exchange columns. creative-biolabs.com The separated analytes are then detected by PAD, an electrochemical method that provides sensitive and direct detection of carbohydrates. chromatographytoday.comcreative-biolabs.com

This methodology is particularly well-suited for monitoring sulfatase activity. Sulfatases are enzymes that catalyze the hydrolysis of sulfate (B86663) esters. In the context of GalNAc, this would involve the removal of a sulfate group from a sulfated GalNAc residue within a larger glycan. The HPAEC-PAD system can effectively separate the charged, sulfated glycan (substrate) from its neutral, desulfated counterpart (product). By monitoring the decrease in the substrate peak and the corresponding increase in the product peak over time, one can precisely quantify the rate of the sulfatase reaction. The high resolution and sensitivity of HPAEC-PAD make it an established technique for analyzing monosaccharides and charged oligosaccharides in glycoproteins and other biological samples. creative-biolabs.comnih.gov

Structural Characterization Techniques (e.g., Broadband Fourier Transform Microwave Spectroscopy)

Determining the precise three-dimensional structure of GalNAc is crucial for understanding its interactions with proteins like lectins. Broadband Fourier Transform Microwave (FTMW) Spectroscopy is a powerful technique for obtaining detailed structural information on molecules in the gas phase, free from intermolecular interactions. nih.gov

In this method, a sample like GalNAc is vaporized, often using laser ablation, and then rapidly cooled in a supersonic jet. nih.gov This process isolates the molecules and populates a limited number of low-energy conformational states. nih.gov The isolated molecules are then irradiated with a short, broadband microwave pulse, which excites them into rotation. nih.gov As the molecules relax, they emit a free induction decay (FID) signal, which is detected and Fourier-transformed to produce a high-resolution rotational spectrum. nih.govnih.gov

This spectrum contains precise information about the molecule's moments of inertia, from which its exact 3D geometry can be determined. nih.gov Research using this technique on GalNAc has successfully identified and characterized two different stable conformers. nih.gov The analysis also revealed the intricate network of intramolecular hydrogen bonds that stabilize these structures, providing fundamental insights that help rationalize the biological role of GalNAc as part of the Tn antigen and its recognition by lectins. nih.gov

Surface Plasmon Resonance for Lectin-GalNAc Interactions

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study biomolecular interactions, including the binding of lectins to carbohydrates like GalNAc. springernature.comnih.gov The method relies on monitoring changes in the refractive index at the surface of a sensor chip. springernature.com

In a typical experiment, one of the binding partners (e.g., a lectin) is immobilized on the sensor surface. researchgate.net A solution containing the other partner (the analyte, e.g., a GalNAc-containing glycoprotein) is then flowed over the surface. researchgate.net As the analyte binds to the immobilized ligand, the mass concentration at the surface increases, causing a proportional change in the refractive index, which is recorded in real-time as an SPR signal (sensorgram). researchgate.netnih.gov

From the sensorgram, one can derive critical kinetic and thermodynamic parameters of the interaction:

Association rate constant (kₐ): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kₑ): The rate at which the analyte-ligand complex breaks apart.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity (Kₑ = kₑ/kₐ).

SPR is highly sensitive and can analyze affinities ranging from millimolar to picomolar. springernature.com This technique has been extensively used to characterize the specificity, affinity, and kinetics of lectin-carbohydrate interactions, providing quantitative data that is essential for understanding the biological recognition of GalNAc. nih.govnih.gov

Genomic Reconstruction and Transcriptional Regulon Analysis

Genomic reconstruction and transcriptional regulon analysis are powerful computational approaches used to decipher the metabolic pathways and regulatory networks governing the utilization of specific compounds by microorganisms. In the context of this compound (GalNAc), these methodologies have been instrumental in elucidating the genetic basis of its catabolism in various bacteria, particularly within the Proteobacteria phylum. nih.gov

A comparative genomics approach, integrating bioinformatic analysis of multiple bacterial genomes, has enabled the reconstruction of the GalNAc utilization pathways. nih.govnih.gov This involves identifying genes that are clustered together on the chromosome and are predicted to be involved in the transport and breakdown of GalNAc. The analysis of these gene clusters, often referred to as operons, provides a blueprint of the metabolic capabilities of an organism. nih.gov

Transcriptional regulon analysis focuses on identifying the regulatory proteins, known as transcription factors, that control the expression of these genes. By analyzing the DNA sequences in the upstream regions of the GalNAc utilization genes, researchers can identify conserved binding motifs for specific transcription factors. nih.govnih.gov This allows for the reconstruction of the entire regulatory network, or regulon, that governs the cellular response to the presence of GalNAc.

Detailed Research Findings

Research has successfully reconstructed the GalNAc and D-galactosamine (GalN) utilization pathways and their associated transcriptional regulons in a diverse range of Proteobacteria. nih.gov These reconstructions have revealed both conserved core functionalities and notable variations in the metabolic strategies employed by different bacteria. nih.govnih.gov

The central regulatory protein identified in the control of GalNAc metabolism is the transcriptional repressor AgaR, which belongs to the DeoR family of proteins. nih.govunam.mx In the absence of GalNAc, AgaR binds to specific operator sites in the DNA, preventing the transcription of the aga genes involved in GalNAc transport and catabolism. unam.mx When GalNAc becomes available, a metabolic intermediate acts as an inducer, binding to AgaR and causing it to release from the DNA, thereby allowing gene expression to proceed.

Bioinformatic reconstruction of AgaR regulons across numerous proteobacterial genomes has identified a conserved DNA binding motif. Candidate AgaR-binding sites often share a common consensus sequence, CTTTC, which can appear in multiple copies and various arrangements within the regulatory regions of the aga genes. nih.gov

The genes under the control of the AgaR regulon typically encode the necessary enzymes and transporters for GalNAc metabolism. While the downstream catabolic enzymes are largely conserved, significant diversity has been observed in the transport mechanisms, as well as the initial phosphorylation and deacetylation steps of the pathway. nih.govnih.gov

For instance, in Escherichia coli, the AgaR repressor negatively controls the expression of the aga gene cluster, which is responsible for the transport and catabolism of both GalNAc and GalN. unam.mx In vitro studies and reconstitution of the pathway in Shewanella sp. ANA-3 have validated the predicted functions of key enzymes, including the GalNAc kinase (AgaK), a novel variant of GalNAc-6-phosphate deacetylase (AgaAII), and the GalN-6-phosphate deaminase (AgaS). nih.govnih.gov Genetic studies have further confirmed that AgaS is the primary enzyme for this deamination step in the GalNAc/GalN utilization pathway in E. coli. nih.gov

The comprehensive insights gained from genomic reconstruction and regulon analysis highlight the common principles and the distinctive features of GalNAc catabolism and its regulation across different bacterial species. nih.govnih.gov

Below are interactive data tables summarizing the key genes involved in the this compound utilization pathway and the characteristics of the AgaR regulon.

Table 1: Key Genes in the this compound (GalNAc) Utilization Pathway

| Gene | Encoded Protein/Function | Organism(s) of Study |

| agaR | Transcriptional repressor of the aga operon | Escherichia coli, various Proteobacteria |

| agaK | This compound kinase | Shewanella sp. ANA-3 |

| agaAII | This compound-6-phosphate deacetylase (novel variant) | Shewanella sp. ANA-3 |

| agaS | D-galactosamine-6-phosphate deaminase | Shewanella sp. ANA-3, Escherichia coli |

| agaI | D-galactosamine-6-phosphate deaminase (minor role in E. coli) | Escherichia coli |

Table 2: Characteristics of the AgaR Transcriptional Regulon

| Feature | Description |

| Regulator | AgaR (a member of the DeoR protein family) |

| Function | Negative regulation (repression) of GalNAc utilization genes |

| Mechanism | Binds to operator sites in the DNA to block transcription |

| Inducer | A metabolic intermediate of the GalNAc pathway |

| Consensus Binding Motif | Contains the core sequence CTTTC, often in multiple copies and arrangements |

| Regulated Genes | Genes involved in the transport, phosphorylation, deacetylation, and deamination of GalNAc and its derivatives |

Therapeutic and Biotechnological Applications of N Acetyl D Galactosamine

GalNAc Conjugates in Drug Delivery Systems

N-acetyl-D-galactosamine (GalNAc) has emerged as a pivotal molecule in the targeted delivery of therapeutics, particularly to the liver. amerigoscientific.comamerigoscientific.com By attaching GalNAc ligands to various drug molecules, researchers can harness the body's natural uptake mechanisms to enhance drug efficacy and safety. amerigoscientific.comnih.gov This strategy has proven especially fruitful for a new class of drugs known as oligonucleotide therapeutics. bldpharm.com

Liver-Targeted Delivery via Asialoglycoprotein Receptor (ASGPR)

The remarkable specificity of GalNAc-based drug delivery to the liver is primarily due to its high-affinity binding to the asialoglycoprotein receptor (ASGPR). amerigoscientific.comamerigoscientific.com This receptor is abundantly and almost exclusively expressed on the surface of hepatocytes, the main functional cells of the liver. bldpharm.comfrontiersin.org The ASGPR's primary biological function is to recognize, internalize, and clear circulating glycoproteins that have terminal galactose or GalNAc residues. amerigoscientific.com

When a therapeutic agent is conjugated with GalNAc, it effectively mimics these natural glycoproteins, allowing it to be recognized and rapidly internalized by hepatocytes through a process called receptor-mediated endocytosis. amerigoscientific.comfrontiersin.org To maximize the binding affinity and subsequent uptake, multiple GalNAc residues are typically clustered together, with triantennary (three-branched) GalNAc conjugates demonstrating particularly high affinity for the ASGPR. amerigoscientific.combldpharm.com This multivalent interaction significantly enhances the efficiency of drug delivery to the liver. researchgate.net

Application in Oligonucleotide Therapeutics (ASOs, siRNAs)

The development of GalNAc conjugation technology has been a breakthrough for oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). bldpharm.comnih.gov These therapies work by modulating gene expression but have historically faced challenges in reaching their intended targets within the body. bldpharm.comnih.gov

By attaching GalNAc ligands, these oligonucleotide drugs can be efficiently and specifically delivered to hepatocytes. frontiersin.org Once the GalNAc-oligonucleotide conjugate binds to the ASGPR and is internalized, the oligonucleotide is released inside the cell where it can exert its therapeutic effect, such as silencing disease-causing genes. acs.org This targeted approach has led to the development and approval of several GalNAc-siRNA drugs for various liver-related diseases. bldpharm.comfrontiersin.org For instance, givosiran targets the ALAS1 gene for acute hepatic porphyria, and inclisiran targets PCSK9 to lower cholesterol. frontiersin.orgnih.gov

Below is a table of selected GalNAc-conjugated oligonucleotide therapeutics:

| Drug Name | Therapeutic Type | Target Gene | Indication |

|---|---|---|---|

| Givosiran | siRNA | ALAS1 | Acute Hepatic Porphyria (AHP) |

| Inclisiran | siRNA | PCSK9 | Hypercholesterolemia |

| Lumasiran | siRNA | HAO1 | Primary Hyperoxaluria Type 1 (PH1) |

| Vutrisiran | siRNA | TTR | Hereditary Transthyretin-Mediated (hATTR) Amyloidosis |

| Fitusiran | siRNA | Antithrombin | Hemophilia A and B |

Enhancement of Bioavailability and Reduced Toxicity